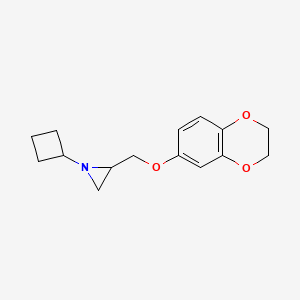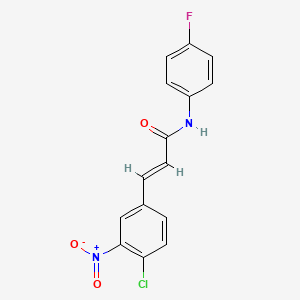
4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a member of the benzoxazepine family, which is a class of heterocyclic compounds containing a seven-membered ring that consists of benzene fused to a five-membered oxazepine ring. Benzoxazepines are known for their diverse pharmacological activities, including dopaminergic, adrenergic, and antitumor properties, as well as their potential use in fluorescent probes and as receptor antagonists .
Synthesis Analysis
The synthesis of benzoxazepines typically involves the cyclization of amino alcohols and subsequent modifications to introduce various functional groups. For example, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines involves cyclization followed by demethylation to yield the catecholic moiety . Similarly, the synthesis of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines includes the introduction of a fluorine atom and subsequent modifications to achieve selectivity as inhibitors . The synthesis of related compounds, such as 5-phenyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones, can occur spontaneously under solvent-free conditions or be induced by sulfuric acid .
Molecular Structure Analysis
The molecular structure of benzoxazepines can be influenced by the presence of substituents on the phenyl ring, as seen in the isomorphous but not strictly isostructural compounds (2RS,4RS)-7-fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine and its chloro analogue . The introduction of fluorine atoms can affect the molecular conformation and intermolecular interactions, which are crucial for the biological activity and selectivity of these compounds.
Chemical Reactions Analysis
Benzoxazepines can undergo various chemical reactions, including alkylation, demethylation, and cyclization. The reactivity of these compounds in acidic or basic media can lead to the formation of different products, as described in the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones . Additionally, the introduction of fluorinated side chains can lead to compounds with different receptor affinities and selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazepines, such as lipophilicity, are important for their biological activity. For instance, compounds with higher lipophilicity generally exhibit better central dopaminergic activity . The introduction of fluorine atoms can also affect the basicity of the compounds, which in turn influences their receptor affinity and selectivity . The sensitivity of benzoxazepines to pH changes and their ability to act as fluorescent probes for metal cations are also notable properties .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 4-fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine, a related derivative, was synthesized using a simple reaction involving F-2-methyl-2-pentene and 2-aminophenol, demonstrating the compound's relevance in the synthesis of seven-membered heterocycles, which are significant in medicinal chemistry for their diverse biological activities (Maruta et al., 1979). The structural characteristics of such compounds have been extensively studied, leading to the discovery of novel synthetic pathways and the potential for pharmacological applications (Gómez et al., 2009).
Neuroleptic Potential
In a study exploring central nervous system agents, compounds similar to 4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one were found to exhibit neuroleptic-like activity. This suggests potential applications in treating neurological disorders, emphasizing the importance of such compounds in developing new therapeutic agents (Hino et al., 1988).
Antitumor Properties
Research into benzothiazoles, a class related to benzoxazepines, has revealed potent antitumor properties in vitro, highlighting the potential of structurally similar compounds like this compound in cancer therapy (Hutchinson et al., 2001).
Imaging Agent Development
Fluorinated derivatives of benzazepines have been developed as radiotracers for imaging dopamine D1 receptors by positron emission tomography (PET), suggesting that compounds like this compound could serve as valuable tools in neurological research and diagnostics (Mukherjee et al., 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-fluoro-2-methylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-11-14(18)7-5-8-15(11)19-10-13-6-3-4-9-16(13)21-12(2)17(19)20/h3-9,12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDULIRQEMWTFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=C(C(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B3018781.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3018782.png)

![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3018798.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B3018799.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3018800.png)
![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)
